4-(Diisopropylamino)benzonitrile
CAS No.: 282118-97-2
Cat. No.: VC7964653
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 282118-97-2 |
---|---|
Molecular Formula | C13H18N2 |
Molecular Weight | 202.3 g/mol |
IUPAC Name | 4-[di(propan-2-yl)amino]benzonitrile |
Standard InChI | InChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 |
Standard InChI Key | TWFWUDXARNEXLJ-UHFFFAOYSA-N |
SMILES | CC(C)N(C1=CC=C(C=C1)C#N)C(C)C |
Canonical SMILES | CC(C)N(C1=CC=C(C=C1)C#N)C(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Configuration
4-(Diisopropylamino)benzonitrile consists of a benzene ring substituted at the para position with a nitrile (–C≡N) group and a diisopropylamino (–N(CH(CH₃)₂)₂) group. The molecular weight is 202.3 g/mol, and its IUPAC name is 4-[di(propan-2-yl)amino]benzonitrile. The bulky diisopropyl groups induce steric hindrance, influencing the molecule’s conformational flexibility and photophysical behavior.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.3 g/mol |
SMILES | CC(C)N(C₁=CC=C(C=C₁)C#N)C(C)C |
InChIKey | TWFWUDXARNEXLJ-UHFFFAOYSA-N |
Photophysical Properties
Dual Fluorescence and Intramolecular Charge Transfer
Upon photoexcitation, 4-(diisopropylamino)benzonitrile exhibits dual fluorescence originating from two distinct electronic states:
-
Locally Excited (LE) State: A short-wavelength emission (~370 nm) associated with the initial excitation of the aromatic system.
-
Intramolecular Charge Transfer (ICT) State: A long-wavelength emission (~480 nm) resulting from electron transfer from the diisopropylamino donor to the nitrile acceptor .
The ICT process is highly solvent-dependent. In polar solvents (e.g., acetonitrile), the ICT emission dominates due to stabilization of the charge-separated state. Conversely, in non-polar solvents (e.g., hexane), the LE emission is more pronounced .
Temperature-Dependent Behavior
At lower temperatures, the energy barrier between the LE and ICT states increases, suppressing ICT fluorescence. For example, in crystalline matrices, the compound’s dual fluorescence is quenched below 150 K, highlighting the role of thermal activation in the ICT process.
Table 2: Fluorescence Emission in Different Solvents
Solvent | Polarity (ET(30)) | LE Emission (nm) | ICT Emission (nm) |
---|---|---|---|
n-Hexane | 31.0 | 370 | – |
Toluene | 33.9 | 375 | 460 |
Acetonitrile | 45.8 | – | 480 |
Comparative Analysis with Structural Analogues
Alkyl Chain Length and Fluorescence Activity
Time-dependent density-functional theory (TDDFT) studies reveal that increasing the size of the alkyl substituents on the amino group enhances dual fluorescence activity. For instance:
-
4-(Dimethylamino)benzonitrile (4DMAB-CN): Smaller alkyl groups result in weaker ICT due to reduced steric hindrance and faster conformational relaxation.
-
4-(Diethylamino)benzonitrile (4DEAB-CN): Intermediate alkyl chains moderate ICT efficiency.
-
4-(Diisopropylamino)benzonitrile (4DIAB-CN): Bulky isopropyl groups stabilize the twisted ICT state, leading to pronounced dual fluorescence .
Table 3: Theoretical vs. Experimental Absorption Energies
Compound | B3LYP/6-311+G(2d,p) (eV) | MPW1PW91/6-311+G(2d,p) (eV) | Experimental (eV) |
---|---|---|---|
4DEAB-CN | 4.45 | 4.56 | 4.35 (n-Hexane) |
4DIAB-CN | 4.21 | 4.40 | 4.40 (Vapor) |
Applications in Research and Technology
Sensing and Imaging
The solvent-dependent fluorescence of 4-(diisopropylamino)benzonitrile enables its use as a microenvironment probe. For example, in lipid bilayer studies, the compound’s emission shifts indicate phase transitions or polarity changes.
Organic Electronics
The ICT properties of this compound make it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to facilitate charge separation aligns with requirements for efficient exciton dissociation in solar cells.
Case Studies and Experimental Findings
Thermal Vapor Studies
In vapor-phase experiments, 4-(diisopropylamino)benzonitrile retains dual fluorescence, with ICT emission persisting even in non-polar environments. This contrasts with solution-phase behavior, where ICT is suppressed in low-polarity solvents.
Crystalline State Dynamics
TDDFT simulations using the MPW1PW91 functional accurately reproduce the experimental absorption (4.40 eV) and emission (3.34 eV) energies of 4DIAB-CN. The calculations support the planar intramolecular charge-transfer (PICT) model, where the excited-state geometry adopts a planar configuration to maximize orbital overlap .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume